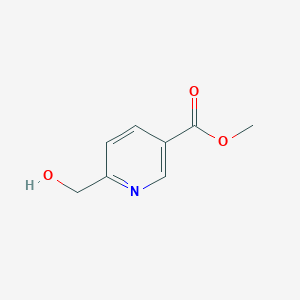

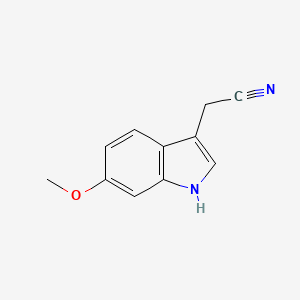

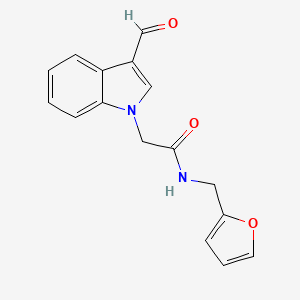

![molecular formula C11H11ClN2O2 B1300343 6-クロロ-2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸エチル CAS No. 330858-13-4](/img/structure/B1300343.png)

6-クロロ-2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸エチル

概要

説明

Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various heterocyclic compounds. These compounds have potential applications in medicinal chemistry, particularly due to their biological activities. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused heterocyclic system combining an imidazole ring with a pyridine ring. The presence of the ethyl ester group at the 3-position and a chlorine atom at the 6-position on the imidazo[1,2-a]pyridine ring are notable features that influence its reactivity and the types of derivatives that can be synthesized from it.

Synthesis Analysis

The synthesis of ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate derivatives has been explored in various studies. For instance, a series of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylate derivatives were synthesized and evaluated for their anti-hepatitis B virus activity, indicating the versatility of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry . Another study reported the synthesis of 8-cyano-6-ethoxycarbonyl-3-hydroxy-5-methylimidazo[1,2-a]pyridine derivatives from the reaction of 2-chloro-5-ethoxycarbonyl-6-methylnicotinonitrile with amino acids, showcasing the reactivity of the chloro-substituted nicotinonitrile precursor .

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, has been determined using density functional theory (DFT) and compared with X-ray diffraction data. The conformational analysis indicates that the DFT-optimized molecular structure is consistent with the crystal structure, providing insights into the electronic properties and potential reactivity of the molecule .

Chemical Reactions Analysis

Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions due to the presence of reactive sites on the molecule. For example, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with different nucleophilic reagents leads to the formation of a variety of heterocyclic derivatives, demonstrating the compound's versatility in organic synthesis . Additionally, the Biginelli reaction has been employed to obtain diethyl 4-(6-chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and related compounds, highlighting the use of chloro-substituted imidazo compounds in multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate derivatives are influenced by their molecular structure. The presence of substituents such as the ethyl ester group and the chlorine atom affects the compound's solubility, boiling point, and stability. The crystal structure of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, has been determined, providing valuable information about the molecular packing and intermolecular interactions in the solid state . These properties are essential for understanding the behavior of these compounds in various environments and for their potential applications in drug design and synthesis.

科学的研究の応用

抗結核剤

イミダゾ[1,2-a]ピリジン誘導体は、抗結核剤として開発されてきました . 例えば、2-エチル-6-クロロイミダゾ[1,2-a]ピリジン環を持つ化合物は、細胞外および細胞内結核菌に対して顕著な効力を示しました . このことから、6-クロロ-2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸エチルは、同様の用途に利用できる可能性があります。

創薬研究

イミダゾ[1,2-a]ピリジンは、感染症の創薬研究に使用されています . これらの化合物の構造的特徴は、新規医薬品の開発に役立ちます。

合成方法開発

イミダゾ[1,2-a]ピリジンの合成は、マイクロ波照射下での溶媒および触媒を使用しない方法を含む、さまざまな条件下で検討されてきました . この研究は、これらの化合物の生産に貢献するだけでなく、グリーンケミストリーの実践を促進します。

抗ウイルス剤

イミダゾ[1,2-a]ピリジンは、有望な抗ウイルス特性を示しています . このことから、6-クロロ-2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸エチルは、抗ウイルス剤として開発できる可能性があります。

抗潰瘍剤

イミダゾ[1,2-a]ピリジンは、抗潰瘍作用を持つことが報告されています . したがって、6-クロロ-2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸エチルは、潰瘍治療における潜在的な使用について調査できます。

抗菌剤

イミダゾ[1,2-a]ピリジンは、抗菌特性を示すことが実証されています . これは、6-クロロ-2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸エチルが、その潜在的な抗菌活性について研究できることを示しています。

抗癌剤

イミダゾ[1,2-a]ピリジンは、抗癌活性を持つことがわかっています . このことから、6-クロロ-2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸エチルは、癌治療における潜在的な使用について調査できる可能性があります。

抗真菌剤

イミダゾ[1,2-a]ピリジンは、抗真菌特性を示しています . これは、6-クロロ-2-メチルイミダゾ[1,2-a]ピリジン-3-カルボン酸エチルは、抗真菌剤として開発できる可能性があることを意味します。

作用機序

Target of Action

Compounds with an imidazo[1,2-a]pyridine core have been studied for their anti-proliferative activity againstS. pneumoniae , suggesting that this compound may also target similar bacterial species.

Mode of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) , indicating that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Given the anti-proliferative activity of similar compounds againstS. pneumoniae , it can be inferred that this compound may affect the biochemical pathways involved

Safety and Hazards

将来の方向性

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate and similar compounds could have potential applications in the development of new drugs, particularly for the treatment of tuberculosis.

生化学分析

Biochemical Properties

Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways and the overall biochemical environment within the cell .

Cellular Effects

The effects of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, including those involved in cell proliferation and apoptosis. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions .

Molecular Mechanism

At the molecular level, Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For example, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling. This inhibition can result in altered cellular responses and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the modulation of specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including damage to tissues and organs. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation. These interactions can affect the metabolic flux and the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological effects .

Transport and Distribution

Within cells and tissues, Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can affect its overall activity and function. For example, its accumulation in the liver can enhance its metabolism by liver enzymes .

Subcellular Localization

The subcellular localization of Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate is crucial for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. For instance, its presence in the nucleus can affect gene expression by interacting with nuclear proteins .

特性

IUPAC Name |

ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-5-4-8(12)6-14(9)10/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUPMKHLKAODHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355425 | |

| Record name | Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

330858-13-4 | |

| Record name | Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

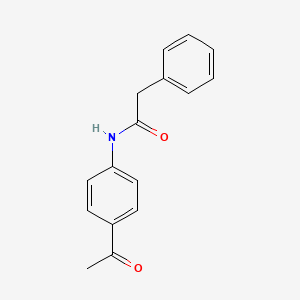

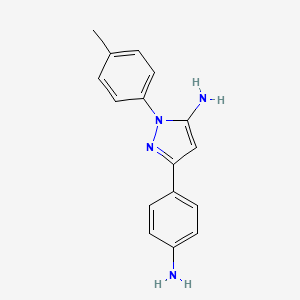

![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)

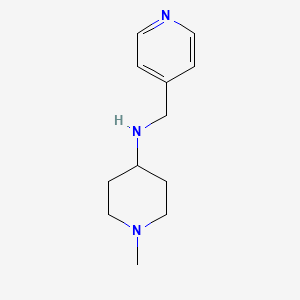

![5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B1300286.png)

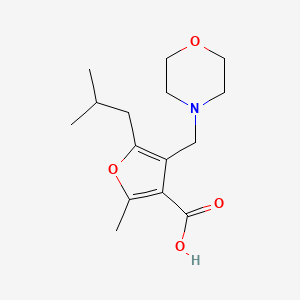

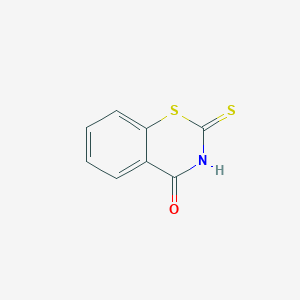

![5-Nitrobenzo[d]oxazole-2(3H)-thione](/img/structure/B1300290.png)

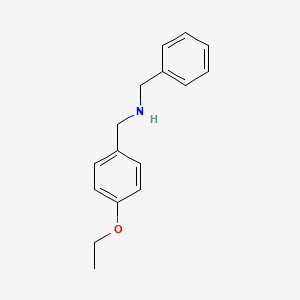

![4,4'-[(4-Fluorophenyl)methylene]dimorpholine](/img/structure/B1300305.png)